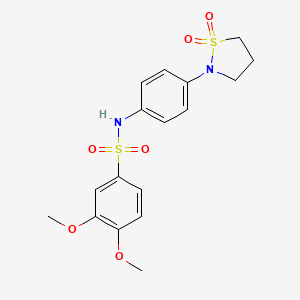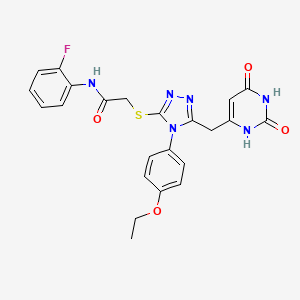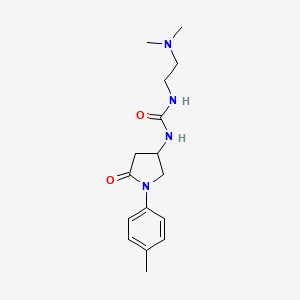![molecular formula C17H19F3N4 B2737163 3-Phenyl-6-[4-(3,3,3-trifluoropropyl)piperazin-1-yl]pyridazine CAS No. 2380141-88-6](/img/structure/B2737163.png)
3-Phenyl-6-[4-(3,3,3-trifluoropropyl)piperazin-1-yl]pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Phenyl-6-[4-(3,3,3-trifluoropropyl)piperazin-1-yl]pyridazine is a synthetic organic compound with the molecular formula C17H19F3N4 It is characterized by the presence of a phenyl group, a trifluoropropyl-substituted piperazine ring, and a pyridazine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-6-[4-(3,3,3-trifluoropropyl)piperazin-1-yl]pyridazine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazine core, followed by the introduction of the phenyl group and the trifluoropropyl-substituted piperazine ring. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Industrial production methods aim to optimize reaction conditions to maximize yield and minimize waste.
化学反应分析
Types of Reactions
3-Phenyl-6-[4-(3,3,3-trifluoropropyl)piperazin-1-yl]pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups into the molecule.
科学研究应用
3-Phenyl-6-[4-(3,3,3-trifluoropropyl)piperazin-1-yl]pyridazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-Phenyl-6-[4-(3,3,3-trifluoropropyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropyl group and piperazine ring play crucial roles in modulating the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 3-Phenyl-6-[4-(3,3,3-trifluoropropyl)piperazin-1-yl]pyrimidine
- 3-Phenyl-6-[4-(3,3,3-trifluoropropyl)piperazin-1-yl]pyrazine
Uniqueness
Compared to similar compounds, 3-Phenyl-6-[4-(3,3,3-trifluoropropyl)piperazin-1-yl]pyridazine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
属性
IUPAC Name |
3-phenyl-6-[4-(3,3,3-trifluoropropyl)piperazin-1-yl]pyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4/c18-17(19,20)8-9-23-10-12-24(13-11-23)16-7-6-15(21-22-16)14-4-2-1-3-5-14/h1-7H,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USBPESWAFJQNDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(F)(F)F)C2=NN=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(1,3-Benzoxazol-2-yl)amino]-1-(thiophen-2-yl)propan-1-ol](/img/structure/B2737081.png)

![Ethyl 4-(benzylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2737084.png)
![2-{[1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2737085.png)
![2-{2-azaspiro[5.5]undec-8-en-2-yl}-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2737087.png)
![1-[2-(azepan-1-yl)-2-oxoethyl]-6,7-dimethoxy-3-{[4-(pyrrolidine-1-carbonyl)phenyl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2737088.png)
![N-(2-(furan-2-yl)-2-methoxyethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2737091.png)
![2,8-Dioxaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2737092.png)
![5-[(3-Bromophenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2737094.png)
![N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,5-dimethylbenzamide](/img/structure/B2737095.png)

![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}ethanediamide](/img/structure/B2737100.png)
![3-(4-CHLOROPHENYL)-N-[3-(DIMETHYLAMINO)PROPYL]-2,5-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE](/img/structure/B2737102.png)

